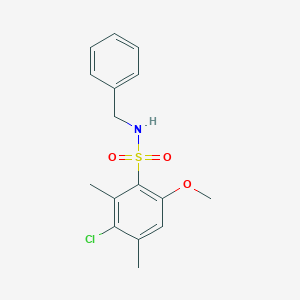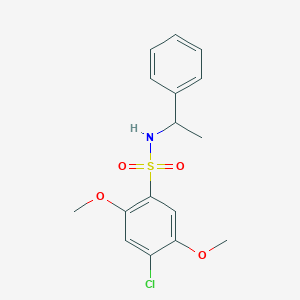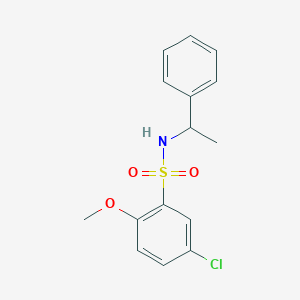
N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential application in cancer research.
Mecanismo De Acción
N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide inhibits the activity of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide by binding to its bromodomain, which is responsible for recognizing acetylated lysine residues on histones. This binding prevents the recruitment of transcriptional co-activators, leading to the downregulation of gene expression.
Biochemical and Physiological Effects
The inhibition of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide by N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-proliferative effects on cancer cells in vitro and in vivo. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide is its specificity for N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide. This specificity allows for the selective targeting of cancer cells that overexpress N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide, while sparing normal cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide. One direction is the optimization of its pharmacokinetic properties, such as solubility, bioavailability, and stability, to improve its efficacy in vivo. Another direction is the investigation of its potential application in combination with other anti-cancer agents to enhance its anti-tumor effects. Furthermore, the identification of biomarkers that can predict the response of cancer cells to N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide can help to identify patients who are most likely to benefit from this treatment. Finally, the development of new analogs of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide with improved properties and selectivity can lead to the discovery of more effective anti-cancer agents.
Conclusion
In conclusion, N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide is a promising compound with potential application in cancer research. Its inhibition of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide has been shown to have anti-tumor effects, and its specificity allows for the selective targeting of cancer cells. However, further research is needed to optimize its pharmacokinetic properties and investigate its potential application in combination with other anti-cancer agents. The development of new analogs can also lead to the discovery of more effective anti-cancer agents.
Métodos De Síntesis
The synthesis of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide involves a multi-step process that includes the reaction of 2,4-dichlorobenzoyl chloride with 6,8-dibromo-2-hydroxychromone, followed by the reaction of the resulting intermediate with 3-aminobenzoic acid. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential application in cancer research. It has been shown to inhibit the activity of N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide, a protein that plays a crucial role in the regulation of gene expression. N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects.
Propiedades
Nombre del producto |
N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide |
|---|---|
Fórmula molecular |
C23H12Br2ClNO4 |
Peso molecular |
561.6 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-chlorophenyl)-6,8-dibromo-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H12Br2ClNO4/c24-14-8-13-9-17(23(30)31-21(13)18(25)10-14)22(29)27-19-7-6-15(26)11-16(19)20(28)12-4-2-1-3-5-12/h1-11H,(H,27,29) |
Clave InChI |
ZJERURLRWMJKFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















